7-Nitroquinazoline-2,4(1H,3H)-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
7-nitro-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c12-7-5-2-1-4(11(14)15)3-6(5)9-8(13)10-7/h1-3H,(H2,9,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAQHIHYBBEDQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392121 | |
| Record name | 7-NITROQUINAZOLINE-2,4(1H,3H)-DIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174565-63-0 | |
| Record name | 7-Nitro-2,4(1H,3H)-quinazolinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174565-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-NITROQUINAZOLINE-2,4(1H,3H)-DIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 7 Nitroquinazoline 2,4 1h,3h Dione and Its Analogues
Established Synthetic Routes to Quinazoline-2,4(1H,3H)-dione Derivatives
The synthesis of the quinazoline-2,4(1H,3H)-dione core is well-established, with several classical and modern methods available to organic chemists.
Cyclization Reactions and Precursors
A primary and widely utilized approach for constructing the quinazoline-2,4(1H,3H)-dione skeleton involves the cyclization of readily available ortho-substituted benzene (B151609) derivatives. Common precursors for these reactions include 2-aminobenzoic acid, 2-aminobenzamides, and 2-aminobenzonitriles.
The reaction of 2-aminobenzoic acid with urea (B33335) or its derivatives is a traditional and effective method. nih.gov For instance, heating anthranilic acid with urea leads to the formation of the quinazolinedione ring system. nih.gov Similarly, 2-aminobenzamides can be cyclized using phosgene (B1210022) or phosgene equivalents to introduce the C2 carbonyl group and complete the heterocyclic ring. researchgate.net
Another important precursor is 2-aminobenzonitrile (B23959) . This compound can react with carbon dioxide (CO2) under various catalytic conditions to yield quinazoline-2,4(1H,3H)-dione. acs.orgrsc.orgnih.govresearchgate.net This method is particularly noteworthy for its use of CO2 as a C1 source, which aligns with the principles of green chemistry. researchgate.net The reaction is often facilitated by catalysts such as ionic liquids or cesium carbonate. acs.orgresearchgate.net For example, a 1-methylhydantoin (B147300) anion-functionalized ionic liquid has been shown to efficiently catalyze the reaction between 2-aminobenzonitrile and CO2, providing high yields of the desired product under mild conditions. acs.orgacs.org The mechanism involves the activation of both CO2 and the amino group of the 2-aminobenzonitrile by the ionic liquid. acs.org
Multi-Component Reactions (MCRs) for Scaffold Assembly
Multi-component reactions (MCRs) offer an efficient alternative for the synthesis of quinazoline-2,4(1H,3H)-dione derivatives, allowing for the rapid assembly of the scaffold from simple starting materials in a single step. These reactions are highly atom-economical and can generate molecular diversity quickly.
One such example is the three-component catalytic condensation of 2-haloanilines with carbon dioxide and isocyanides. researchgate.net More recently, a one-pot synthesis of quinazoline-2,4-diones from 2-aminobenzamides and di-tert-butyl dicarbonate (B1257347) catalyzed by 4-dimethylaminopyridine (B28879) (DMAP) has been developed. acs.org This method provides good to excellent yields and demonstrates the utility of MCRs in simplifying synthetic procedures.
Regioselective Nitration and Introduction of the Nitro Group at C7
The introduction of a nitro group onto the quinazoline-2,4(1H,3H)-dione ring is a crucial step for the synthesis of 7-nitroquinazoline-2,4(1H,3H)-dione. This transformation requires careful control of reaction conditions to achieve the desired regioselectivity.
Optimization of Nitration Conditions for Positional Selectivity
The nitration of quinazoline-2,4(1H,3H)-dione typically involves the use of a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid. The position of nitration (e.g., 6-nitro vs. 7-nitro vs. 8-nitro) is highly dependent on the reaction conditions, including temperature, reaction time, and the specific nitrating agent used.
For instance, the nitration of a 7-chloro-1,2-dihydro-3,1-benzoxazine-2,4-dione derivative has been shown to yield the corresponding 6-nitro derivative. sci-hub.se Achieving specific nitration at the C7 position often requires a strategic synthetic design, potentially starting with a precursor that already contains a directing group or by carefully optimizing the nitration conditions on the pre-formed quinazolinedione ring.
Challenges and Strategies for Synthesizing Specific Nitro-Substituted Isomers
A significant challenge in the synthesis of nitro-substituted quinazoline-2,4(1H,3H)-diones is controlling the regioselectivity of the nitration reaction. The electron-donating or -withdrawing nature of existing substituents on the benzene ring of the quinazolinedione can direct the incoming nitro group to different positions, often leading to a mixture of isomers.
To overcome this, one strategy is to introduce the nitro group at an earlier stage of the synthesis, using a precursor that allows for regioselective nitration before the quinazolinedione ring is formed. For example, starting with a 4-nitro-substituted anthranilic acid derivative can ensure the final product is the 7-nitro-substituted quinazoline-2,4(1H,3H)-dione. Another approach involves the use of protecting groups to block more reactive positions, thereby directing nitration to the desired C7 position.
Functionalization and Derivatization Approaches for this compound
The presence of the nitro group at the C7 position of quinazoline-2,4(1H,3H)-dione opens up numerous possibilities for further functionalization and derivatization. The nitro group itself can be transformed into other functional groups, and its electron-withdrawing nature can influence the reactivity of the quinazolinedione scaffold.
A common transformation of the nitro group is its reduction to an amino group. This amino group can then serve as a key intermediate for a wide range of subsequent reactions, including acylation, alkylation, and the formation of ureas or thioureas. These modifications allow for the introduction of diverse substituents at the C7 position, enabling the exploration of structure-activity relationships for various biological targets.
Furthermore, the nitrogen atoms at positions 1 and 3 of the quinazoline-2,4(1H,3H)-dione ring are also amenable to substitution. N-alkylation and N-arylation reactions can be carried out to introduce a variety of side chains, further expanding the chemical space of this compound derivatives. nih.gov For example, the reaction with N-substituted cyclic amines in the presence of phosphoryl trichloride (B1173362) can lead to the formation of 4-chloro-2-(cycloalkylamino)quinazolines. rsc.org
Substitution Reactions at Nitrogen Atoms (N1, N3) and Carbon Positions (C2, C4)
The quinazoline-2,4(1H,3H)-dione core, including its 7-nitro analogue, offers several sites for chemical modification, primarily at the nitrogen atoms of the heterocyclic ring (N1 and N3) and the carbon atoms of the carbonyl groups (C2 and C4). These positions are reactive centers for introducing a variety of functional groups, enabling the synthesis of a diverse library of derivatives.
Substitution reactions at the N1 and N3 positions are commonly achieved through alkylation. For instance, the parent quinazoline-2,4(1H,3H)-dione can undergo N-alkylation with reagents like ethyl chloroacetate (B1199739) in the presence of a base such as potassium carbonate in dimethylformamide (DMF). nih.gov This reaction typically proceeds at room temperature and can lead to substitution at one or both nitrogen atoms, yielding key intermediates like 2,2′-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)di(acetohydrazide) after subsequent hydrazinolysis. nih.gov This approach allows for the symmetrical functionalization of the quinazoline (B50416) dione (B5365651) ring.
Further modifications can be made to create more complex structures. For example, starting from 7-chloro-1,2-dihydro-3,1-benzoxazine-2,4-dione, a related benzoxazine (B1645224) precursor, nitration can yield a 7-chloro-6-nitro derivative. sci-hub.se This intermediate can then be reacted with O-benzylhydroxylamine and cyclized with triphosgene (B27547) to form a 3-benzyloxy-7-chloro-6-nitroquinazoline-2,4-dione, demonstrating functionalization at the N3 position. sci-hub.se
Functionalization at the C2 position is also a viable strategy for diversification. One proposed method involves the conversion of the quinazoline-2,4(1H,3H)-dione to a 2,4-dichloroquinazoline (B46505) intermediate. jst.go.jp Subsequent selective reduction, for instance with zinc powder, could yield a 2-chloroquinazoline, which can then participate in transition-metal-catalyzed cross-coupling reactions to introduce various substituents at the C2 position. jst.go.jp
Synthesis of Hybrid Molecules Incorporating Other Bioactive Moieties (e.g., acylthiourea, pyrazole (B372694), oxazole)
A significant strategy in medicinal chemistry involves the creation of hybrid molecules, where the this compound scaffold is chemically linked to other pharmacologically active moieties. This approach aims to develop new compounds with potentially enhanced or novel biological activities.
The synthesis of hybrids containing acylthiourea, pyrazole, and oxazole (B20620) has been successfully demonstrated. nih.govrsc.org A key precursor, N-[N′-(2-cyano-acetyl)-hydrazinocarbothioyl]-4-(2,4-dioxo-1,4-dihydro-2H-quinazolin-3-yl)-benzamide, can be prepared via a multicomponent reaction. nih.govrsc.org This intermediate serves as a versatile platform for further chemical transformations. For example, Knoevenagel condensation with various aromatic aldehydes leads to the formation of derivatives bearing a cyano group, which can then be cyclized with nucleophiles like hydrazine, phenylhydrazine, or hydroxylamine (B1172632) to construct pyrazole and oxazole rings attached to the quinazoline core. nih.govrsc.org
Similarly, quinazolin-2,4-dione hybrids bearing pyrazole and oxadiazole cores have been synthesized. nih.govrsc.org One approach involves heating a dihydrazide derivative of quinazoline-2,4-dione with acetylacetone (B45752) in ethanol (B145695) with a few drops of glacial acetic acid to form a 1,3-bis(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl)quinazoline-2,4(1H,3H)-dione. nih.gov Other bioactive scaffolds, such as thiazolidine (B150603) and azetidinone, have also been successfully incorporated into the quinazoline-2,4-dione structure. nih.gov
The following table summarizes examples of synthesized hybrid molecules.
| Starting Material | Reagents | Bioactive Moiety Incorporated | Reference |
| 4-(2,4-Dioxo-1,4-dihydro-2H-quinazolin-3-yl)-benzohydrazide | Ammonium thiocyanate, Cyanoacetic acid hydrazide | Acylthiourea | nih.govrsc.org |
| Acylthiourea derivative | Aromatic aldehydes, Hydrazine/Hydroxylamine | Pyrazole, Oxazole | nih.govrsc.org |
| 2,2′-(2,4-Dioxoquinazoline-1,3(2H,4H)-diyl)di(acetohydrazide) | Acetylacetone | Pyrazole | nih.gov |
| Quinazolin-2,4-dione acetohydrazide | Aromatic aldehydes, Chloroacetyl chloride | Azetidinone | nih.gov |
Green Chemistry and Sustainable Synthetic Protocols
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinazoline-2,4(1H,3H)-diones and their analogues, focusing on reducing environmental impact through the use of safer solvents and efficient catalytic systems.
Solvent-Free and Aqueous Medium Reactions
A significant advancement in the sustainable synthesis of quinazoline-2,4(1H,3H)-diones is the use of water as a reaction medium. It has been discovered that the reaction between 2-aminobenzonitriles and carbon dioxide can proceed efficiently in water to give excellent yields of quinazoline-2,4(1H,3H)-diones, remarkably without the need for any catalyst. rsc.org This method represents a simple and environmentally benign route for synthesizing this class of compounds.
Another eco-efficient, one-pot synthesis has been developed that operates at room temperature in water. jst.go.jp This process involves the reaction of anthranilic acid derivatives with potassium cyanate (B1221674) to form urea intermediates, which are then cyclized with sodium hydroxide (B78521) in the same pot. Acidification yields highly pure quinazoline-2,4(1H,3H)-dione derivatives that can be isolated by simple filtration. jst.go.jp Furthermore, graphene oxide nanosheets have been employed as a catalyst for the construction of quinazolin-4(3H)-ones from anthranilamide and aldehydes in an aqueous medium at room temperature. rsc.org
Solvent-free conditions offer another green alternative. The reaction of anthranilic acid with urea, catalyzed by montmorillonite (B579905) K-10 clay under reflux conditions, has been shown to produce 1H,3H-quinazolin-2,4-dione. researchgate.net This method avoids the use of volatile organic solvents, simplifying the workup procedure as the catalyst can be recovered by filtration. researchgate.net
Catalytic Systems for Efficient Synthesis (e.g., amine functionalized MCM-41, DBU)
The development of heterogeneous and recyclable catalysts is a cornerstone of green synthetic chemistry. Amine-functionalized MCM-41, a type of mesoporous silica, has emerged as a highly efficient and reusable catalyst for synthesizing quinazoline-2,4(1H,3H)-dione derivatives. mdpi.compsu.edursc.org This catalyst facilitates the reaction of 2-aminobenzonitriles with carbon dioxide in an aqueous medium under mild conditions. psu.edu The amine-functionalized MCM-41 can be recovered after the reaction and reused for several consecutive cycles without a significant loss in its catalytic activity. mdpi.compsu.edu
Other catalytic systems have also been explored. Mesoporous smectites incorporating alkali hydroxides have been used for the reaction of CO2 with aminobenzonitrile. rsc.org The basic sites on these materials are suggested to be the active centers for the cyclization reaction. rsc.org Organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are known to be effective catalysts for various organic transformations, including the synthesis of heterocyclic compounds, highlighting their potential utility in quinazolinone synthesis. nih.govclockss.orgchalmers.se
The following table provides an overview of green synthetic protocols for quinazoline-2,4(1H,3H)-dione and its analogues.
| Method | Catalyst | Solvent | Key Advantages | Reference |
| Reaction of 2-aminobenzonitrile and CO₂ | None | Water | Catalyst-free, green solvent, high yield | rsc.org |
| One-pot synthesis from anthranilic acid | NaOH (reagent) | Water | Room temperature, high purity, simple filtration | jst.go.jp |
| Reaction of anthranilic acid and urea | Montmorillonite K-10 | Solvent-free | Heterogeneous catalyst, no organic solvent | researchgate.net |
| Reaction of 2-aminobenzonitrile and CO₂ | Amine functionalized MCM-41 | Water | Recyclable heterogeneous catalyst, environmentally benign | mdpi.compsu.edursc.org |
| Synthesis from anthranilamide and aldehyde | Graphene oxide | Water | Carbocatalysis, mild conditions | rsc.org |
Pharmacological Investigations and Biological Activities of 7 Nitroquinazoline 2,4 1h,3h Dione and Its Derivatives
Antimicrobial Activity
Antibacterial Spectrum and Potency against Gram-Positive and Gram-Negative Bacteria
No specific data is available for the antibacterial spectrum and potency of 7-Nitroquinazoline-2,4(1H,3H)-dione.
Efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA)
There is no specific information regarding the efficacy of this compound against MRSA.
Antifungal Properties
Specific antifungal properties of this compound have not been reported in the available literature.
Anticancer Potential
Inhibition of Cellular Proliferation and Cytotoxicity in Cancer Cell Lines
While derivatives of quinazoline-2,4(1H,3H)-dione have shown cytotoxic activity, there is no specific data on the inhibitory effects of this compound on cancer cell proliferation.
Modulation of Apoptosis Pathways
Specific studies on how this compound may modulate apoptosis pathways are not currently available.
Exploration as Tyrosine Kinase Inhibitors (e.g., EGFR, ErbB-2)
The quinazoline (B50416) core is a well-established pharmacophore for the inhibition of tyrosine kinases, including the epidermal growth factor receptor (EGFR) and its family member, ErbB2. researchgate.netnih.gov These receptors are crucial in cell signaling pathways that govern growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers. nih.gov The general structure of quinazoline-based tyrosine kinase inhibitors often involves a 4-anilino substitution, which mimics the adenine (B156593) portion of ATP, allowing the compound to bind to the ATP-binding site of the kinase and block its activity. researchgate.net
While specific studies on the 7-nitro derivative are not extensively detailed in the available research, the substitution pattern on the quinazoline ring is known to be critical for inhibitory activity and selectivity. For instance, irreversible inhibitors have been developed by placing a reactive group, such as an acrylamide (B121943) moiety, at the 6- or 7-position of the quinazoline ring. researchgate.net These reactive groups can form a covalent bond with a cysteine residue in the active site of EGFR and ErbB2, leading to prolonged and potent inhibition. researchgate.net One study noted that placing the acrylamide group at the 6-position resulted in a more rapid irreversible interaction compared to the 7-position, highlighting the nuanced structure-activity relationships. researchgate.net
Dual inhibition of both EGFR and ErbB2 is a sought-after therapeutic strategy, as it can lead to a more comprehensive blockade of oncogenic signaling. nih.gov Small molecule inhibitors capable of this dual action have been shown to induce growth arrest and apoptosis in cancer cell lines that depend on these receptors for their survival. nih.gov
Poly(ADP-ribose) Polymerase (PARP) Inhibitory Activity
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are key players in the cellular response to DNA damage. They are involved in the base excision repair (BER) pathway, a critical mechanism for repairing single-strand DNA breaks. Inhibiting PARP in cancer cells, especially those with deficiencies in other DNA repair pathways like homologous recombination (HR), can lead to synthetic lethality and cell death.
The mechanism of PARP inhibitors (PARPis) involves more than just the suppression of the enzyme's catalytic activity. nih.gov These inhibitors also "trap" PARP1 on damaged chromatin, a process that is a significant contributor to their cytotoxic effects. nih.gov This trapping is governed by both catalytic inhibition, which leads to unproductive binding and dissociation cycles of PARP1, and allosteric trapping, which extends the time PARP1 remains bound to the DNA lesion. nih.gov
While direct studies on the PARP inhibitory activity of this compound are not prominent in the literature, the broader class of quinazoline-2,4(1H,3H)-dione derivatives has been explored for this purpose. The development of these inhibitors often involves modifying the quinazoline-2,4(1H,3H)-dione scaffold to optimize interactions with the PARP active site.
Anti-Inflammatory Effects
The quinazoline-2,4(1H,3H)-dione scaffold has been investigated for its anti-inflammatory properties. nih.govnih.gov Inflammation is a complex biological response involving various cell types and signaling molecules. Chronic inflammation is implicated in a range of diseases, making anti-inflammatory agents a significant area of pharmaceutical research.
Derivatives of quinazoline-2,4(1H,3H)-dione have been shown to possess anti-inflammatory, as well as analgesic and antipyretic, activities in preclinical models. nih.gov More recent studies have explored guanidine (B92328) derivatives of quinazoline-2,4(1H,3H)-dione as inhibitors of the Na+/H+ exchanger-1 (NHE-1). nih.gov NHE-1 is involved in regulating intracellular pH in immune cells, and its inhibition can modulate immune cell functions such as cytokine release. nih.gov
In one study, triazole-containing analogues of quinazoline-2,4(1H,3H)-dione were found to inhibit the synthesis of nitric oxide (NO) and the secretion of interleukin-6 (IL-6) in macrophages without causing significant cytotoxicity. nih.gov A specific derivative demonstrated the ability to reduce neutrophil infiltration, edema, and tissue damage in a model of acute lung injury, suggesting its potential for treating cytokine-mediated inflammatory conditions. nih.gov
Antimalarial Activity
Malaria remains a major global health issue, and the emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. nih.govnih.gov The quinoline (B57606) and quinazoline ring systems are found in several established and investigational antimalarial drugs.
While there is no specific data on the antimalarial activity of this compound in the provided search results, the broader classes of quinoline and quinazoline derivatives have shown promise. nih.govnih.gov The artemisinins are a key class of antimalarials known for their rapid parasite-killing effects across a broad range of developmental stages. nih.gov Combination therapies, often including an artemisinin (B1665778) derivative, are now recommended to enhance efficacy and combat resistance. nih.gov
The development of new antimalarials often involves the synthesis and screening of compound libraries containing diverse heterocyclic scaffolds. The inclusion of a quinazoline-2,4(1H,3H)-dione core, potentially with various substitutions to modulate activity and pharmacokinetic properties, could be a strategy in the search for novel antimalarial leads.
Anticonvulsant Properties
Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuing need for new anticonvulsant drugs with improved efficacy and fewer side effects. The quinazoline scaffold has been a subject of interest in the development of such agents. nih.govekb.egmdpi.com
Several derivatives of quinazolin-4(3H)-one and quinazoline-2,4(1H,3H)-dione have been synthesized and evaluated for their anticonvulsant activity. nih.govekb.egmdpi.com Some of these compounds have shown significant protection in preclinical models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, with lower neurotoxicity compared to existing drugs. nih.gov
The mechanism of action for some quinazolinone-based anticonvulsants is thought to involve the modulation of the GABA-A receptor, a key inhibitory neurotransmitter receptor in the brain. mdpi.com While specific studies on the anticonvulsant properties of this compound are not available in the provided results, the exploration of various substitutions on the quinazoline ring is an active area of research to optimize anticonvulsant activity. nih.govekb.egmdpi.com
Enzyme Inhibitory Profiles
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Several CA isoforms are known, and some, particularly the tumor-associated isoforms hCA IX and hCA XII, are overexpressed in various cancers and are linked to tumor progression and chemoresistance. This makes them attractive targets for the development of anticancer drugs.
The 3-hydroxy-quinazoline-2,4-dione scaffold has been identified as a promising starting point for developing potent and selective inhibitors of these tumor-associated CAs. A study on a series of these derivatives, including a 7-nitro substituted compound, revealed significant inhibitory activity.
Table 1: Carbonic Anhydrase Inhibition Data for Selected Quinazoline-2,4-dione Derivatives
| Compound | Substitution | hCA I (K_i, nM) | hCA II (K_i, nM) | hCA IX (K_i, nM) | hCA XII (K_i, nM) |
| 1 | 3-hydroxy | >10000 | >10000 | 856 | 98.4 |
| 3 | 3-hydroxy, 7-nitro | >10000 | >10000 | 56.4 | 4.8 |
| 4 | 3-hydroxy, 7-amino | 8590 | 9750 | 25.3 | 4.5 |
| AAZ * | - | 250 | 12 | 25 | 5.7 |
*AAZ (Acetazolamide) is a standard, non-selective carbonic anhydrase inhibitor.
The data indicates that the introduction of a nitro group at the 7-position of the 3-hydroxy-quinazoline-2,4-dione scaffold (compound 3 ) significantly enhances the inhibitory potency against both hCA IX and hCA XII, with K_i values of 56.4 nM and 4.8 nM, respectively. This compound demonstrated high selectivity, being inactive against the cytosolic isoforms hCA I and hCA II. The corresponding 7-amino derivative (compound 4 ) also showed potent and selective inhibition. This highlights the critical role of the substituent at the 7-position in determining the inhibitory profile of this class of compounds.
Phosphodiesterase V (PDE V) Inhibition
Phosphodiesterase V (PDE5) is an enzyme that plays a crucial role in the regulation of the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. nih.gov Inhibition of PDE5 leads to elevated cGMP levels, resulting in smooth muscle relaxation and vasodilation. nih.gov This mechanism is the basis for the therapeutic effects of well-known drugs used in the management of erectile dysfunction and pulmonary arterial hypertension. nih.gov
The quinazolinone core is a recognized scaffold for the development of PDE inhibitors. Research has shown that derivatives of 2-phenylquinazolin-4(3H)-one can act as potent and selective inhibitors of PDE5. nih.gov These findings suggest that the broader class of quinazolinones has the potential to be explored for PDE5 inhibitory activity. For instance, analogues of sildenafil, a potent PDE5 inhibitor, have been synthesized and studied for their inhibitory effects. bvsalud.org While specific studies on the this compound moiety as a PDE5 inhibitor are not extensively detailed in the available literature, the known activity of related quinazolinone derivatives provides a rationale for investigating this specific compound and its analogues.
| Compound Class | Target | Activity |
| 2-Phenylquinazolin-4(3H)-one derivatives | PDE5 | Potent and selective inhibition nih.gov |
| Sildenafil analogues | PDE5 | Inhibitory activity investigated bvsalud.org |
Bacterial DNA Gyrase and DNA Topoisomerase IV Inhibition
Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerase enzymes that regulate the topological state of DNA in bacteria, making them validated targets for antibacterial agents. nih.govnih.gov Inhibitors of these enzymes interfere with DNA replication and repair, leading to bacterial cell death.
| Compound Class | Target Enzyme(s) | Significance |
| Quinazoline-2,4(1H,3H)-dione derivatives | DNA Gyrase, DNA Topoisomerase IV | Potential fluoroquinolone-like antibacterial agents nih.gov |
Aldose Reductase Inhibition
Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions associated with diabetes mellitus. The conversion of glucose to sorbitol by aldose reductase can lead to an accumulation of sorbitol in tissues, contributing to diabetic complications such as neuropathy, nephropathy, and retinopathy. Therefore, inhibitors of aldose reductase are of significant therapeutic interest.
The quinazolinone scaffold has been incorporated into various derivatives designed as aldose reductase inhibitors. For instance, novel quinazolinone-based 2,4-thiazolidinedione-3-acetic acid derivatives have been synthesized and shown to be potent inhibitors of aldose reductase, with some compounds exhibiting significantly greater activity than the marketed drug epalrestat. nih.gov
Interestingly, a study on quinoxalinone derivatives, which are structurally related to quinazolinones, highlighted the importance of a nitro group for potent aldose reductase inhibitory activity. Specifically, a C6-nitro group on the quinoxalinone scaffold was found to enhance inhibitory activity and selectivity. nih.gov This finding strongly suggests that the 7-nitro substitution on the quinazoline-2,4(1H,3H)-dione core could be a favorable feature for aldose reductase inhibition.
| Compound Class | Target | Key Findings | IC₅₀ Values |
| Quinoxalinone Derivatives | Aldose Reductase | C6-NO2 group enhances activity and selectivity. nih.gov | Most potent inhibitor (with C3-phenethyl side chain): 0.143 μM nih.gov |
| Quinazolinone-based 2,4-thiazolidinedione-3-acetic acid derivatives | Aldose Reductase | Potent inhibition, with some derivatives more active than epalrestat. nih.gov | Most active compound (5i): 2.56 nM nih.gov |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 7 Nitroquinazoline 2,4 1h,3h Dione Analogues
Role of the Nitro Group at Position 7 in Modulating Bioactivity
Direct and extensive research specifically detailing the biological activity of 7-nitroquinazoline-2,4(1H,3H)-dione is limited in publicly available literature. However, the influence of a nitro group on the bioactivity of related quinazoline (B50416) and quinazolinone frameworks allows for well-grounded inferences. The nitro group is a potent electron-withdrawing group, which can significantly alter the electronic distribution within the quinazoline ring system. researchgate.net This electronic modulation can, in turn, affect the molecule's interaction with biological targets.
In analogous series of quinazolinone derivatives, the introduction of a nitro group has been shown to be a critical determinant of their pharmacological profile. For instance, in a series of novel diethyl{4-[(4-oxoquinazolin-3(4H)-yl)methyl]-1H-1,2,3-triazol-1-yl}alkylphosphonates, derivatives bearing a nitro group at the C6 position of the quinazolinone moiety were synthesized and evaluated for their antimicrobial properties. researchgate.net This highlights the strategic importance of the placement of the nitro group on the quinazoline core for enhancing specific bioactivities.
It is also noteworthy that in other heterocyclic systems, the position of the nitro group is a key factor in determining the type and extent of biological activity. Therefore, the 7-nitro substitution in the quinazoline-2,4(1H,3H)-dione scaffold represents a specific and deliberate modification to explore novel pharmacological properties.
Impact of Substituent Nature and Position on the Quinazoline Ring System (e.g., at C1, C3, C2, C4, C6)
The pharmacological profile of quinazoline-2,4(1H,3H)-dione analogues is highly dependent on the nature and position of substituents on the heterocyclic ring system.
Substitutions at N1 and N3: Modifications at the N1 and N3 positions have been extensively explored to modulate the bioactivity of the quinazoline-2,4(1H,3H)-dione core. For example, the introduction of various alkyl and aryl groups at these positions has led to the discovery of potent antimicrobial and anticancer agents. A study on 1,3-disubstituted quinazoline-2,4(1H,3H)-dione derivatives revealed that the incorporation of oxadiazole and thiadiazole moieties at both N1 and N3 positions resulted in compounds with significant activity against Staphylococcus aureus and Candida albicans. nih.gov In another study, N1-alkylation of quinazoline-2,4(1H,3H)-diones was a key step in the synthesis of novel inhibitors of the Na+/H+ exchanger isoform 1 (NHE-1). nih.gov
Substitutions at C2 and C4: The carbonyl groups at the C2 and C4 positions are crucial for the characteristic chemical properties of the quinazoline-2,4(1H,3H)-dione scaffold. While direct substitution at these positions is less common, their presence is fundamental for the hydrogen bonding interactions that often govern the binding of these molecules to their biological targets.
Substitutions at C6: The C6 position has been a frequent site for modification in the quest for enhanced biological activity. For instance, the presence of a bromine atom at C6 in a series of quinazolin-4-one derivatives was found to be a key feature for their antimicrobial activity. researchgate.net In another series of 3-substituted quinazolin-4(3H)-ones, a 6-bromo derivative was utilized as a precursor for the synthesis of novel compounds with potential antimicrobial properties.
The following table summarizes the impact of various substituents on the biological activity of quinazoline-2,4(1H,3H)-dione analogues:
| Position of Substitution | Substituent | Resulting Biological Activity | Reference |
| N1 and N3 | Oxadiazole and Thiadiazole moieties | Antimicrobial (Staphylococcus aureus, Candida albicans) | nih.gov |
| N1 | Alkyl groups | NHE-1 Inhibition | nih.gov |
| C6 | Bromine | Antimicrobial | researchgate.net |
| C6 | Nitro | Antimicrobial | researchgate.net |
Correlating Structural Features with Specific Pharmacological Effects and Selectivity
The correlation of specific structural features with pharmacological effects and selectivity is a cornerstone of medicinal chemistry. For quinazoline-2,4(1H,3H)-dione analogues, this involves understanding how different functional groups and their placement contribute to interactions with specific biological targets.
For example, in the development of inhibitors for the Na+/H+ exchanger isoform 1 (NHE-1), a pharmacophore model was developed which highlighted the importance of an N-acylguanidine or 3-acyl(5-amino-1,2,4-triazole) side chain attached to the quinazoline core for potent inhibitory activity. nih.gov This demonstrates a clear correlation between a specific structural motif and a defined pharmacological effect.
The selectivity of these compounds for a particular biological target over others is also heavily influenced by their structural characteristics. For instance, minor structural modifications can lead to significant changes in selectivity. The development of selective inhibitors often relies on exploiting subtle differences in the binding sites of related proteins.
Conformational Analysis and Bioactive Conformations
The three-dimensional conformation of a molecule is critical for its biological activity, as it dictates how the molecule fits into the binding site of its target protein. Conformational analysis of quinazoline-2,4(1H,3H)-dione analogues provides insights into their preferred shapes and the spatial arrangement of their functional groups.
The quinazoline-2,4(1H,3H)-dione ring system is a relatively planar and rigid structure. This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a target. The planarity of the ring system also facilitates π-π stacking interactions with aromatic residues in a protein's binding pocket.
Mechanistic Elucidation and Molecular Target Identification
Investigations into Cellular and Biochemical Mechanisms of Action
There is currently a lack of specific research into the cellular and biochemical mechanisms of action for 7-Nitroquinazoline-2,4(1H,3H)-dione.
Identification of Specific Protein and Enzyme Targets (e.g., DHFR, eIF2α)
Specific protein and enzyme targets for this compound have not been identified in the available scientific literature.
Pathway Analysis in Biological Systems
No pathway analysis studies in biological systems have been published for this compound.
Computational Chemistry and in Silico Approaches in the Study of 7 Nitroquinazoline 2,4 1h,3h Dione
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.
A hypothetical QSAR study on a series of 7-nitroquinazoline (B2879274) derivatives against MRSA could reveal important structural features for their antibacterial potency. For example, the model might indicate that the presence of the nitro group at the 7th position is crucial for activity, or that specific substitutions at other positions enhance or diminish the antibacterial effect. Such insights are invaluable for the rational design of more potent analogs.
Molecular Dynamics Simulations to Explore Conformational Stability and Binding Dynamics
For 7-Nitroquinazoline-2,4(1H,3H)-dione, an MD simulation could be performed on its complex with Sortase A (1T2W) to validate the docking results and gain deeper insights into the binding dynamics. The simulation would track the movements of all atoms in the system over a period of nanoseconds, allowing for the analysis of:
Conformational Stability of the Ligand: Assessing whether the ligand maintains its bioactive conformation within the binding pocket of the protein.
Stability of the Ligand-Protein Complex: Monitored by calculating the root-mean-square deviation (RMSD) of the complex over time. A stable RMSD indicates that the complex has reached equilibrium and the ligand is securely bound.
Key Intermolecular Interactions: Identifying which hydrogen bonds, hydrophobic interactions, and other non-covalent interactions are persistent throughout the simulation, thus contributing significantly to the binding affinity.
Flexibility of the Protein: Analyzing the root-mean-square fluctuation (RMSF) of individual amino acid residues to identify flexible regions of the protein that may be important for ligand binding and function.
While specific MD simulation data for this compound is not currently published, studies on other quinazoline (B50416) derivatives have successfully used this technique to confirm the stability of their binding to target proteins and to elucidate the dynamic nature of their interactions. These studies provide a strong rationale for applying MD simulations to further investigate the therapeutic potential of this compound.
Future Directions and Translational Perspectives in 7 Nitroquinazoline 2,4 1h,3h Dione Research
Design and Synthesis of Next-Generation Analogues for Enhanced Potency and Selectivity
The development of next-generation analogues of 7-Nitroquinazoline-2,4(1H,3H)-dione is a key area of future research, focusing on enhancing biological potency and selectivity. The core strategy involves modifying the quinazoline-2,4(1H,3H)-dione skeleton to optimize interactions with specific biological targets.
Researchers are actively designing and synthesizing novel derivatives by introducing various substituents at different positions of the quinazoline (B50416) ring. For instance, the introduction of a 3-aminopyrrolidine (B1265635) moiety has led to potent PARP-1/2 inhibitors with IC50 values in the nanomolar range. rsc.orgresearchgate.net Structure-activity relationship (SAR) studies are instrumental in guiding these modifications. For example, it has been observed that the nature and position of substituents on the fused benzene (B151609) ring can significantly influence activity. mdpi.comsci-hub.se The substitution at the N1 and N3 positions of the quinazoline-2,4(1H,3H)-dione scaffold is another avenue being explored to modulate activity, as seen in the development of potent NHE-1 inhibitors. mdpi.com
Future efforts will likely focus on:
Rational Drug Design: Utilizing computational modeling and docking studies to predict the binding of novel analogues to their targets, thereby guiding synthetic efforts. mdpi.com
Combinatorial Chemistry: Generating large libraries of diverse quinazoline-2,4(1H,3H)-dione derivatives to screen for enhanced activity against a wide range of targets.
Stereoselective Synthesis: Developing synthetic routes to produce enantiomerically pure compounds, as different stereoisomers can exhibit distinct pharmacological profiles.
| Compound Class | Modification Strategy | Target | Notable Findings |
| Quinazoline-2,4(1H,3H)-dione derivatives | Introduction of a 3-aminopyrrolidine moiety | PARP-1/2 | Potent inhibition with IC50 values at the 10⁻⁹ M level for PARP-1 and 10⁻⁸ M level for PARP-2. rsc.org |
| Quinazoline-2,4(1H,3H)-dione derivatives | N1 and N3 bis-substitution with guanidine (B92328) moieties | NHE-1 | Resulted in potent NHE-1 inhibitors with antiplatelet and intraocular-pressure-reducing activity. mdpi.com |
| 3-Hydroxyquinazoline-2,4(1H,3H)-dione derivatives | Substitution on the fused benzo ring (Cl, NO2, NH2, CF3) | Carbonic Anhydrases IX and XII | Nanomolar inhibitory activity against tumor-associated hCAs IX and XII with selectivity over cytosolic isoforms. sci-hub.se |
Development of Multi-Targeting Agents
The "one drug, one target" paradigm is often insufficient for treating complex multifactorial diseases like cancer. nih.gov Consequently, there is a growing interest in developing multi-targeting agents that can modulate multiple signaling pathways simultaneously. The quinazoline scaffold is well-suited for this approach due to its ability to interact with a diverse range of biological targets. rsc.org
Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a promising strategy. nih.govrsc.org This can lead to hybrid compounds with enhanced efficacy and a reduced likelihood of developing drug resistance. rsc.org For example, quinazolinone-triazole hybrids have been synthesized and shown to possess anticancer activity. nih.gov
Future research in this area will likely involve:
Hybrid Drug Design: Rationally designing hybrid molecules that incorporate the this compound scaffold with other known pharmacophores to target multiple disease-related proteins.
Systems Biology Approaches: Using systems-level understanding of disease networks to identify optimal combinations of targets for multi-targeting drugs.
Preclinical Evaluation: Rigorously testing new multi-targeting agents in relevant cellular and animal models to validate their therapeutic potential.
| Hybrid Compound Class | Combined Pharmacophores | Potential Therapeutic Area |
| Quinazolinone-triazole hybrids | Quinazolinone and Triazole | Cancer nih.gov |
| Quinazolino-thiadiazole hybrids | Quinazoline and Thiadiazole | Microbial infections nih.gov |
Exploration of Novel Therapeutic Indications
The diverse biological activities reported for quinazoline-2,4(1H,3H)-dione derivatives suggest that this scaffold holds promise for a wide range of therapeutic applications beyond its current uses. nih.gov While significant research has focused on their anticancer and antimicrobial properties, there is potential for these compounds to be repurposed or developed for other diseases. nih.govresearchgate.net
Novel therapeutic indications that could be explored include:
Neurodegenerative Diseases: Given the ability of some quinazolinones to penetrate the blood-brain barrier, they could be investigated as potential treatments for diseases like Alzheimer's and Parkinson's. mdpi.com
Inflammatory Disorders: Certain quinazoline derivatives have demonstrated anti-inflammatory properties, suggesting their potential use in treating conditions like rheumatoid arthritis and inflammatory bowel disease. mdpi.com
Viral Infections: The development of 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives as anti-HCV agents highlights the potential of this scaffold in antiviral drug discovery. mdpi.com
Cardiovascular Diseases: Some quinazoline derivatives have shown antihypertensive and antiplatelet activities. nih.gov
The exploration of new indications will require extensive screening of existing and novel this compound analogues in a variety of disease models.
| Therapeutic Area | Specific Target/Activity | Reference Compound/Derivative Class |
| Cancer | PARP-1/2 inhibition | Quinazoline-2,4(1H,3H)-dione derivatives with 3-amino pyrrolidine (B122466) rsc.org |
| Bacterial Infections | DNA gyrase and DNA topoisomerase IV inhibition | Fluoroquinolone-like quinazoline-2,4(1H,3H)-dione derivatives nih.gov |
| Viral Infections (HCV) | NS5B polymerase inhibition | 3-Hydroxyquinazoline-2,4(1H,3H)-dione derivatives mdpi.com |
| Inflammatory Conditions | Inhibition of NO synthesis and IL-6 secretion | Guanidine derivatives of quinazoline-2,4(1H,3H)-dione mdpi.com |
Challenges and Opportunities in Drug Development for Quinazoline-Based Compounds
Despite the significant therapeutic potential of quinazoline-based compounds, there are several challenges that need to be addressed in their development into clinically successful drugs.
Challenges:
Drug Resistance: As with many anticancer and antimicrobial agents, the development of resistance is a major concern for quinazoline-based drugs. nih.gov
Selectivity and Off-Target Effects: Achieving high selectivity for the intended target while minimizing off-target effects is crucial to reduce side effects. nih.gov
Physicochemical Properties: Optimizing properties such as solubility, stability, and bioavailability is essential for effective drug delivery and in vivo efficacy. nih.gov
Toxicity: Many potent chemotherapeutic agents suffer from high toxicity, limiting their clinical utility. nih.gov
Opportunities:
Privileged Scaffold: The quinazoline ring system is considered a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. mdpi.comnih.gov This versatility provides a vast chemical space for the development of new drugs for a wide array of diseases. wisdomlib.org
Tackling Drug Resistance: The development of multi-targeting agents and compounds with novel mechanisms of action offers a strategy to overcome existing drug resistance mechanisms. researchgate.net
Personalized Medicine: The development of targeted therapies based on the quinazoline scaffold, such as PARP inhibitors for specific cancer genotypes, aligns with the trend towards personalized medicine. acs.orgnih.gov
New Synthetic Methodologies: Advances in synthetic organic chemistry are enabling the more efficient and diverse synthesis of quinazoline derivatives, accelerating the drug discovery process. researchgate.net
Q & A
Q. What are the optimal synthetic routes for preparing 7-nitroquinazoline-2,4(1H,3H)-dione, and how can reaction yields be improved?
- Methodological Answer : A two-step synthesis is commonly employed:
Quinazoline-2,4(1H,3H)-dione Formation : Start with anthranilic acid derivatives or 2-aminobenzamide. For example, modified methods using anthranilic acid and sodium cyanate achieve yields >90% via cyclization .
Nitration : React the quinazoline-2,4(1H,3H)-dione with nitric acid in concentrated sulfuric acid at 0°C for 3 hours. This yields ~82% after purification via column chromatography (petroleum ether/ethyl acetate, 3:7) .
Yield Optimization : Control temperature strictly (<5°C) during nitration to minimize side reactions. Use dropwise addition of nitrating agents and monitor reaction progress via TLC.
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- X-ray Crystallography : Resolves hydrogen-bonding networks. For example, intermolecular N–H···O bonds (1.89 Å average) form centrosymmetric R²₂(8) rings, influencing crystal packing .
- NMR : ¹H and ¹³C NMR identify substituent effects. The nitro group at C7 deshields adjacent protons (e.g., H6 and H8), causing downfield shifts (δ ~8.5–9.0 ppm). 2D HMBC correlates H6 with C7-NO₂ .
- IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ for asymmetric NO₂) .
Q. What safety precautions are essential when handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in a fume hood due to nitric/sulfuric acid fumes .
- Storage : Store in airtight containers at room temperature, away from reducing agents (risk of nitro group reduction).
- Hazard Mitigation : Neutralize acidic waste with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How do hydrogen-bonding interactions in this compound crystals influence its physicochemical properties?
- Methodological Answer : X-ray data reveal two intermolecular N–H···O bonds (N–H···O angles: 169.5°–177.2°), forming a 3D network. These interactions:
- Enhance Thermal Stability : Strong H-bonding increases melting points (>250°C).
- Affect Solubility : Polar solvents (e.g., DMSO) disrupt H-bonds, improving solubility vs. nonpolar solvents .
Experimental Validation : Compare DSC profiles of crystalline vs. amorphous forms to quantify stability differences.
Q. How can synthetic methods be adapted to introduce alternative substituents (e.g., halogens) at the C6/C7 positions of quinazoline-2,4(1H,3H)-dione?
- Methodological Answer :
- Electrophilic Substitution : Use halogenation agents (e.g., Cl₂/FeCl₃ for chlorination) post-cyclization. For iodination, employ KI/H₂O₂ in acetic acid .
- Directed Metalation : Protect the dione carbonyls with TMS groups, then perform lithiation at C6/C7 for coupling with electrophiles .
Example : 7-Iodo derivatives are synthesized via nitration followed by iodide displacement, achieving ~54% yield after SnCl₂ reduction .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOE correlations or HMBC signals) for nitro-substituted quinazolinediones?
- Methodological Answer :
- Dynamic Effects : Nitro group rotation can cause averaged NMR signals. Use variable-temperature NMR to detect conformational locking (e.g., at −40°C in DMSO-d₆) .
- Computational Validation : Compare experimental ¹³C shifts with DFT-calculated values (B3LYP/6-31G* level) to assign ambiguous signals .
Case Study : Discrepancies in H6 chemical shifts may arise from solvent polarity; verify assignments via COSY and HSQC in multiple solvents (CDCl₃ vs. DMSO-d₆).
Q. How does the nitro group at C7 influence the biological activity of quinazoline-2,4(1H,3H)-dione derivatives?
- Methodological Answer :
- Electron-Withdrawing Effects : The NO₂ group enhances electrophilicity at C6, facilitating nucleophilic attacks (e.g., by thiols in enzyme active sites).
- Structure-Activity Relationship (SAR) : Compare IC₅₀ values of 7-nitro vs. 7-H/7-Cl analogs in enzyme assays (e.g., PARP inhibition). Nitro derivatives show 10-fold higher potency due to improved target binding .
Experimental Design : Synthesize analogs with varying substituents and assay against target enzymes (e.g., HIV RT) using fluorescence-based kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
